3-Benzyl-3-methylazetidine hydrochloride
Overview
Description
3-Benzyl-3-methylazetidine hydrochloride, also known by its CAS Number 1803605-38-0, is a chemical compound . It has a molecular weight of 197.71 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N.ClH/c1-11(8-12-9-11)7-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 197.71 . The compound is usually stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Synthesis from D-Glucose
The synthesis of azetidine iminosugars, including a compound closely related to 3-Benzyl-3-methylazetidine hydrochloride, was achieved using D-glucose as a starting material. This process involved intramolecular Mitsunobu reactions and led to compounds with significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger (Lawande et al., 2015).
2. Novel Isomeric Analogs
Research has also been conducted on the synthesis of novel isomeric analogs of proline, which includes derivatives of azetidine. These compounds are synthesized using reactions like the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to various isomeric compounds (Soriano et al., 1980).
3. Novel Elimination and Rearrangement Reactions
1-t-Butyl-3,3-dinitroazetidine, when treated with benzyl chloroformate, undergoes a novel elimination reaction, yielding 1-(benzyloxycarbonyl)-3,3-dinitroazetidine and 1-t-butyl-3,3-dinitroazetidine hydrochloride, demonstrating the chemical versatility of azetidine derivatives (Hiskey et al., 1992).
4. Synthesis of Functionalized Azetidines
Syntheses of 3-functionalized 3-methylazetidines provide access to a variety of azetidine derivatives, such as 3-alkoxy, 3-aryloxy, and 3-hydroxy-azetidines. This demonstrates the potential for diverse applications in chemical synthesis and medicinal chemistry (Stankovic et al., 2012).
5. Exploration in Medicinal Chemistry
Research into azetidine derivatives has extended into medicinal chemistry, exploring their potential as enzyme inhibitors and in the synthesis of complex molecules like polypeptides and other bioactive compounds (Creary & Losch, 2008), (Leng et al., 2009).
6. Implications in Bioorganic Chemistry
Studies have also delved into the synthesis of azetidine iminosugars with potential glycosidase inhibitory activity, offering insights into the application of these compounds in bioorganic chemistry and enzyme inhibition (Lawande et al., 2017).
Safety and Hazards
The safety information for 3-Benzyl-3-methylazetidine hydrochloride includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.
Properties
IUPAC Name |
3-benzyl-3-methylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(8-12-9-11)7-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWXESRCYGOZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-38-0 | |
Record name | 3-benzyl-3-methylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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